Femoxetine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

56222-04-9 |

|---|---|

Fórmula molecular |

C20H26ClNO2 |

Peso molecular |

347.9 g/mol |

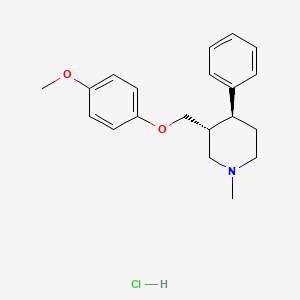

Nombre IUPAC |

(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine;hydrochloride |

InChI |

InChI=1S/C20H25NO2.ClH/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19;/h3-11,17,20H,12-15H2,1-2H3;1H/t17-,20-;/m1./s1 |

Clave InChI |

ORJNLCKHRRUOMU-OGPPPPIKSA-N |

SMILES isomérico |

CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl |

SMILES canónico |

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl |

Sinónimos |

femoxetine femoxetine, (3S-cis)-isomer femoxetine, hydrochloride, (3S-trans)-isomer femoxitine FG 4962 FG 4963 FG 8043 FG 8044 trans-(+)-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine trans-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Femoxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Femoxetine, a phenylpiperidine derivative closely related to paroxetine, is a selective serotonin reuptake inhibitor (SSRI).[1] This technical guide provides an in-depth analysis of the mechanism of action of femoxetine hydrochloride, focusing on its molecular interactions, quantitative binding affinities, and the experimental methodologies used for its characterization. The primary mechanism of femoxetine involves the high-affinity inhibition of the presynaptic serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT) and subsequent enhancement of serotonergic neurotransmission.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of femoxetine's pharmacological profile.

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

This compound's therapeutic effect as an antidepressant is primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), a member of the solute carrier family 6 (SLC6). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a key process in terminating serotonergic signaling. By binding to SERT, femoxetine blocks this reuptake mechanism, leading to a sustained elevation of serotonin levels in the synapse. This enhanced availability of serotonin for postsynaptic receptors is believed to mediate the antidepressant effects.

Molecular Interaction with the Serotonin Transporter

Femoxetine, like other SSRIs, is thought to bind to the central substrate-binding site (S1) of the serotonin transporter. This binding event stabilizes the transporter in an outward-facing conformation, preventing the binding and translocation of serotonin. The selectivity of femoxetine for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is a key feature of its pharmacological profile.

Quantitative Binding Affinity Profile

The affinity of femoxetine for the human serotonin, norepinephrine, and dopamine transporters has been quantified using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with lower Ki values indicating higher affinity. The pKi value, which is the negative logarithm of the Ki value, is also commonly used.

| Transporter | Gene | Species | pKi | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | SLC6A4 | Human | 6.12 | 758.6 | [2][3] |

| Norepinephrine Transporter (NET) | SLC6A2 | Human | 6.52 | 302.0 | [2][3] |

| Dopamine Transporter (DAT) | SLC6A3 | Human | 5.7 | 1995.3 | [2][3] |

Experimental Protocols

The characterization of femoxetine's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of femoxetine for SERT, NET, and DAT using membranes from cells expressing the respective human transporters.

Objective: To determine the Ki of femoxetine for hSERT, hNET, and hDAT.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT

-

Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Scintillation fluid

-

96-well microplates

-

Glass fiber filter mats

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest the cells and homogenize them in ice-cold Assay Buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Membrane preparation + radioligand + Assay Buffer.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known selective inhibitor for the respective transporter (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR 12909 for DAT).

-

Competitive Binding: Membrane preparation + radioligand + serial dilutions of this compound.

-

-

The final concentration of the radioligand should be close to its Kd value for the respective transporter.

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the femoxetine concentration.

-

Determine the IC50 value (the concentration of femoxetine that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Synaptosomal Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of femoxetine to inhibit the uptake of radiolabeled serotonin into synaptosomes, providing an IC50 value for its functional activity.

Objective: To determine the IC50 of femoxetine for the inhibition of serotonin uptake in rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Sucrose Buffer: 0.32 M sucrose, 5 mM HEPES, pH 7.4

-

Krebs-Ringer-HEPES (KRH) Buffer: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, 1.8 g/L D-glucose, pH 7.4

-

[³H]Serotonin

-

This compound

-

Selective serotonin reuptake inhibitor (for determining non-specific uptake, e.g., fluoxetine)

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

96-well microplates

-

Glass fiber filter mats

-

Cell harvester

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Dissect the desired brain region on ice and place it in ice-cold Sucrose Buffer.

-

Homogenize the tissue with a glass-Teflon homogenizer (10-12 strokes at 800 rpm).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge it at 12,500 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 fraction).

-

Resuspend the P2 pellet in KRH Buffer.

-

Determine the protein concentration of the synaptosomal preparation.

-

-

Uptake Inhibition Assay:

-

In a 96-well plate, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C. Include a set with a high concentration of a selective SSRI to determine non-specific uptake.

-

Initiate the uptake by adding [³H]Serotonin at a final concentration near its Km for SERT.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

-

Termination and Filtration:

-

Terminate the uptake by rapid filtration through glass fiber filter mats using a cell harvester.

-

Immediately wash the filters three times with ice-cold KRH Buffer.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Express the data as a percentage of the control (vehicle-treated) uptake.

-

Plot the percentage of inhibition against the logarithm of the femoxetine concentration and determine the IC50 value using non-linear regression.

-

Visualizations of Mechanism and Workflows

Signaling Pathway of Femoxetine Action

Caption: Femoxetine blocks serotonin reuptake at the presynaptic neuron.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining femoxetine's binding affinity.

Logical Relationship of Femoxetine's Selectivity

Caption: Femoxetine's binding affinities and resulting effects.

Conclusion

This compound is a selective serotonin reuptake inhibitor with a well-defined mechanism of action. Its primary pharmacological activity is mediated through the high-affinity blockade of the serotonin transporter, leading to an increase in synaptic serotonin levels. The quantitative data from in vitro binding assays demonstrate its selectivity for SERT, although it also possesses moderate affinity for NET, which may contribute to its overall clinical profile. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of femoxetine and related compounds in the field of neuropharmacology and drug development.

References

The Rise and Stumble of a Pioneer: The Discovery and History of Femoxetine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Femoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), emerged in the mid-1970s as a promising antidepressant candidate. Developed by the Danish pharmaceutical company Ferrosan, it represented a significant step towards a new generation of antidepressants with a more targeted mechanism of action and potentially fewer side effects than the prevailing tricyclic antidepressants. This technical guide delves into the discovery, synthesis, pharmacological profile, and ultimate discontinuation of femoxetine, providing a comprehensive historical and scientific overview for researchers in drug development.

Discovery and Historical Context

Femoxetine, with the developmental code FG-4963 and proposed trade name Malexil, was first synthesized in 1975.[1] The invention is credited to Jørgen Anders Christensen, with the initial pharmacological studies being conducted by Jorgen Buus-Lassen.[1] At the time, the monoamine hypothesis of depression was gaining traction, suggesting that deficiencies in neurotransmitters like serotonin were a key factor in the pathophysiology of the disorder. This spurred the search for compounds that could selectively modulate these neurotransmitter systems.

Ferrosan, later acquired by Novo Nordisk, was at the forefront of this research.[1] Femoxetine emerged from a program aimed at developing compounds with a high affinity for the serotonin transporter (SERT) while minimizing interaction with other receptors, a characteristic that would theoretically lead to a better-tolerated antidepressant. However, despite its promising pharmacological profile, the development of femoxetine was eventually halted in favor of another promising SSRI, paroxetine, primarily due to pharmacokinetic challenges that made once-daily dosing unfeasible.[1]

Synthesis of this compound

The chemical name for femoxetine is (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine. The synthesis of its hydrochloride salt involves a multi-step process. While a singular, detailed protocol from the original development is not publicly available, the synthesis can be constructed based on established organocatalytic methods and procedures for similar phenylpiperidine derivatives.

Experimental Protocol: Synthesis of this compound

Step 1: Organocatalytic Michael Addition

A key step in forming the piperidine core with the desired stereochemistry is the asymmetric Michael addition of an appropriate aldehyde to a trans-nitroalkene. This reaction is often catalyzed by a chiral amine catalyst, such as a diarylprolinol silyl ether.

-

To a solution of (E)-1-nitro-2-phenylethene (1.0 eq) and propanal (1.5 eq) in an anhydrous solvent such as toluene at room temperature is added a chiral diarylprolinol silyl ether catalyst (0.1 eq).

-

The reaction mixture is stirred for 24-48 hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched, and the product is purified by column chromatography to yield the corresponding nitroalkane with high enantiomeric and diastereomeric excess.

Step 2: Reductive Cyclization and N-methylation

The resulting nitroalkane is then subjected to reductive cyclization to form the piperidine ring, followed by N-methylation.

-

The purified nitroalkane is dissolved in a suitable solvent like methanol and subjected to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. This reduces the nitro group to an amine, which then undergoes intramolecular cyclization.

-

Following the formation of the piperidine ring, N-methylation is achieved by reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride or by reaction with a methylating agent such as methyl iodide in the presence of a base.

Step 3: Etherification

The hydroxyl group on the piperidine derivative is then etherified with 4-methoxyphenol.

-

The N-methylated piperidine alcohol is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

-

A strong base, such as sodium hydride, is added to deprotonate the alcohol, forming an alkoxide.

-

4-methoxyphenol is then added to the reaction mixture, and the reaction is heated to facilitate the nucleophilic substitution, forming the ether linkage of femoxetine.

Step 4: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

-

The purified femoxetine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.

-

The this compound salt precipitates out of the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.

Pharmacological Profile

Femoxetine is a selective serotonin reuptake inhibitor. Its mechanism of action involves binding to the serotonin transporter (SERT) on the presynaptic neuron, thereby blocking the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

In Vitro Binding Affinity

The selectivity of femoxetine for the serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), was a key aspect of its pharmacological profile. The binding affinities, expressed as pKi and Ki values, are summarized in the table below.

| Compound | SERT pKi | SERT Ki (nM) | NET pKi | NET Ki (nM) | DAT pKi | DAT Ki (nM) |

| Femoxetine | 6.12 | 758.6 | 6.52 | 302.0 | 5.70 | 1995.3 |

| Paroxetine | 7.40 | 39.8 | 5.86 | 1380.4 | 6.31 | 489.8 |

| Fluoxetine | 6.62 | 239.9 | 5.50 | 3162.3 | 5.42 | 3801.9 |

| Sertraline | Not Reported | Not Reported | 6.38 | 416.9 | 7.60 | 25.1 |

Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) * 10^9. The pKi values for femoxetine are from a computational study and may vary from experimental values.

Experimental Protocol: Monoamine Transporter Binding Assay

The binding affinity of compounds to monoamine transporters is typically determined using a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293 cells). The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.

-

Assay: The assay is performed in a 96-well plate format. To each well, the following are added:

-

A buffer solution (e.g., Tris-HCl).

-

A specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) at a concentration near its Kd value.

-

Increasing concentrations of the test compound (femoxetine) or a reference compound.

-

-

Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

-

Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

Clinical Development and Discontinuation

Femoxetine underwent clinical evaluation for the treatment of depression and was also studied for its potential use in treating obesity.[2][3] A randomized, placebo-controlled study in obese patients used a daily dose of 600 mg.[2] While it showed some antidepressant efficacy comparable to tricyclic antidepressants like amitriptyline and imipramine, its development was ultimately halted.[2]

The primary reason for the discontinuation of femoxetine's development was its pharmacokinetic profile. With an elimination half-life ranging from 7 to 27 hours, it was not ideally suited for once-daily dosing, a significant disadvantage compared to other emerging SSRIs like paroxetine, which has a more consistent elimination half-life of approximately 24 hours.[4] This variability in half-life would have made it challenging to maintain stable therapeutic plasma concentrations and could have led to a higher incidence of side effects or reduced efficacy. The decision was therefore made to focus resources on the development of paroxetine, which ultimately became a highly successful antidepressant.

Conclusion

This compound stands as an important, albeit commercially unsuccessful, chapter in the history of antidepressant drug development. It was a product of the rational design of psychoactive drugs, aiming for selectivity and improved tolerability. While it did not reach the market, the research and development efforts behind femoxetine contributed to the broader understanding of the role of serotonin in depression and the therapeutic potential of SSRIs. Its story serves as a valuable case study for drug development professionals on the critical importance of a favorable pharmacokinetic profile in determining the ultimate success of a drug candidate.

References

- 1. Femoxetine - Wikipedia [en.wikipedia.org]

- 2. Femoxetine in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Targeted pharmacotherapy in depression management: comparative pharmacokinetics of fluoxetine, paroxetine and sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of Femoxetine hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Femoxetine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Identity and Structure

This compound is the hydrochloride salt of Femoxetine, a selective serotonin reuptake inhibitor (SSRI).[1][2] Its chemical structure is characterized by a piperidine ring with methoxyphenoxymethyl and phenyl substituents.

Chemical Structure:

-

IUPAC Name: (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride[3][4]

-

Stereochemistry: The molecule has two stereocenters, with the active enantiomer possessing a (3R,4S) configuration.[3]

Molecular Formula: C₂₀H₂₆ClNO₂[4]

Molecular Weight: 347.88 g/mol [4][5]

SMILES: Cl.COc1ccc(OC[C@H]2CN(C)CC[C@@H]2c3ccccc3)cc1[6]

InChI Key: ORJNLCKHRRUOMU-OGPPPPIKSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of Femoxetine and its hydrochloride salt is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference(s) |

| Molecular Weight | 347.88 g/mol (hydrochloride) | [4][5] |

| 311.43 g/mol (free base) | [7] | |

| LogP (calculated) | 4.51 | [7] |

| pKa (basic) | 9.04 | [7] |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | [7] |

| Hydrogen Bond Donors | 0 (free base) | [3] |

| Hydrogen Bond Acceptors | 3 (free base) | [3] |

| Rotatable Bonds | 5 (free base) | [3] |

Pharmacology

Femoxetine is a potent and selective inhibitor of serotonin (5-HT) reuptake in the brain.[1][8] This mechanism of action leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][8] This is the primary mechanism underlying its antidepressant effects.

Mechanism of Action Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the synaptic level.

Caption: Mechanism of action of this compound.

Pharmacokinetics

Pharmacokinetic studies have revealed that Femoxetine undergoes extensive first-pass metabolism.[3] The oral bioavailability is estimated to be between 5-10%.[3] The elimination half-life in humans ranges from 7 to 27 hours.[2]

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 5-10% | [3] |

| Elimination Half-life | 7–27 hours | [2] |

Synthesis and Analysis

Experimental Protocol: Synthesis of Femoxetine

Several synthetic routes to Femoxetine have been reported. A common approach involves the following key steps, though specific reagents and conditions may vary.[3]

-

Michael Addition: An organocatalytic Michael addition of an appropriate aldehyde to a trans-nitroalkene can be employed to construct the chiral backbone of the piperidine ring with high stereoselectivity.[3]

-

Reduction and Cyclization: Subsequent reduction of the nitro group and intramolecular cyclization leads to the formation of the piperidine ring.

-

Functional Group Interconversion: The synthesis is completed by the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction.

A more detailed, multi-step synthesis might involve the reaction of methyl N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate with phenylmagnesium bromide, followed by reduction, resolution of isomers, esterification, and finally condensation with p-methoxyphenol.

Experimental Protocol: Quantification in Human Plasma by LC-MS/MS

The following protocol outlines a general procedure for the quantification of Femoxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

1. Sample Preparation (Solid Phase Extraction - SPE):

- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

- Load the plasma sample onto the conditioned cartridge.

- Wash the cartridge to remove interfering substances.

- Elute Femoxetine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Chromatographic Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (50 x 3.0 mm, 2.6 µm), can be used.[9]

- Mobile Phase: A gradient elution with a mixture of water and acetonitrile containing 0.1% formic acid is typically employed.[9]

- Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for Femoxetine and the internal standard.

Plasma_Sample [label="Human Plasma Sample"];

SPE [label="Solid Phase Extraction (SPE)\n- Condition\n- Load\n- Wash\n- Elute"];

Evaporation [label="Evaporation & Reconstitution"];

LC_Separation [label="LC Separation\n(Reversed-Phase)"];

MS_Detection [label="MS/MS Detection\n(MRM)"];

Data_Analysis [label="Data Analysis & Quantification"];

Plasma_Sample -> SPE [label="Sample Preparation"];

SPE -> Evaporation;

Evaporation -> LC_Separation [label="Injection"];

LC_Separation -> MS_Detection;

MS_Detection -> Data_Analysis;

}

Caption: Experimental workflow for Femoxetine quantification.

Toxicology

Acute toxicity data for this compound has been determined in mice. The LD50 values vary depending on the route of administration.

| Route of Administration | Sex | LD50 (mg/kg) | Reference(s) |

| Intravenous (i.v.) | Female | 48 | [5] |

| Male | 45 | [5] | |

| Subcutaneous (s.c.) | Female | 941 | [5] |

| Male | 723 | [5] | |

| Oral | Female | 1408 | [5] |

| Male | 1687 | [5] |

Conclusion

This compound is a well-characterized selective serotonin reuptake inhibitor with a defined chemical structure and mechanism of action. This guide provides essential technical data for researchers and professionals in the field of drug development, summarizing its physicochemical properties, pharmacological profile, and analytical methodologies. The provided information serves as a valuable resource for further investigation and development of serotonergic modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Femoxetine - Wikipedia [en.wikipedia.org]

- 3. Buy Femoxetine | 59859-58-4 [smolecule.com]

- 4. medkoo.com [medkoo.com]

- 5. Femoxetine [drugfuture.com]

- 6. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]

- 7. femoxetine [drugcentral.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

Pharmacological Profile of Femoxetine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Femoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that was developed as a potential antidepressant.[1][2] Structurally related to paroxetine, femoxetine was investigated for its ability to modulate serotonergic neurotransmission in the central nervous system.[1] Although its clinical development was ultimately discontinued in favor of other agents, the pharmacological profile of femoxetine provides valuable insights into the structure-activity relationships of piperidine-based SSRIs and the broader mechanisms of antidepressant action. This technical guide offers a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supplemented with detailed experimental methodologies and visual representations of key pathways.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT).[1] SERT is a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft back into the presynaptic neuron. By binding to and inhibiting SERT, femoxetine blocks this reuptake process. This leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] This potentiation of serotonergic signaling is believed to be the fundamental mechanism underlying its antidepressant effects.

Signaling Pathway

The inhibition of serotonin reuptake by femoxetine initiates a cascade of downstream signaling events. The elevated synaptic serotonin levels lead to increased activation of various postsynaptic serotonin receptors, which in turn modulate multiple intracellular signaling pathways.

Caption: Serotonergic signaling pathway modulated by Femoxetine HCl.

Pharmacodynamics

The pharmacodynamic profile of an agent is defined by its binding affinity to various receptors and transporters. For femoxetine, its primary target is the serotonin transporter, with comparatively lower affinity for other monoamine transporters.

Transporter Binding Affinities

The following table summarizes the binding affinities of femoxetine for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The affinity is expressed as pKi, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Transporter | pKi | Reference |

| Dopamine Transporter (DAT) | 5.7 | [3][4] |

| Norepinephrine Transporter (NET) | 6.52 | [3][4] |

| Serotonin Transporter (SERT) | 6.12 | [3][4] |

Note: Data is derived from computational studies based on human transporter models.

Receptor Binding Affinities

Pharmacokinetics

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). As with many selective serotonin reuptake inhibitors, femoxetine is known to undergo extensive first-pass metabolism.[6]

Due to the cessation of its development, detailed quantitative pharmacokinetic data for femoxetine in various species, including humans and rats, are scarce in publicly accessible literature. The table below is structured to present key pharmacokinetic parameters, though specific values for femoxetine are largely unavailable.

| Parameter | Human Data | Rat Data |

| Bioavailability (%) | Data not available | Data not available |

| Half-life (t½) (hours) | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available |

| Major Metabolites | Data not available | Data not available |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of compounds like femoxetine.

Radioligand Binding Assay for SERT Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., femoxetine) for the serotonin transporter.

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human serotonin transporter (e.g., from HEK293 cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer.

-

Assay Conditions: The binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a selective SERT radioligand (e.g., [³H]citalopram or [³H]paroxetine), and varying concentrations of the test compound (femoxetine).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

This assay measures the functional ability of a compound to inhibit the uptake of serotonin into synaptosomes or cells expressing SERT.

Methodology:

-

Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat striatum or cortex) or cells endogenously or recombinantly expressing SERT are cultured.

-

Assay Conditions: The assay is conducted in a multi-well plate format. Synaptosomes or cells are pre-incubated with varying concentrations of the test compound (femoxetine).

-

Initiation of Uptake: Serotonin uptake is initiated by the addition of a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).

-

Incubation: The mixture is incubated for a short period at 37°C to allow for active transport.

-

Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer or by the addition of a stop solution.

-

Quantification: The amount of radiolabeled serotonin taken up by the synaptosomes or cells is determined by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of serotonin uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of freely moving animals following drug administration.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal (e.g., rat). The animal is allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish a baseline level of extracellular serotonin.

-

Drug Administration: this compound is administered to the animal via a systemic route (e.g., intraperitoneal or subcutaneous injection).

-

Post-Drug Sample Collection: Dialysate samples continue to be collected at regular intervals to monitor the change in extracellular serotonin concentrations over time.

-

Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The changes in extracellular serotonin levels are expressed as a percentage of the baseline levels and are analyzed to determine the time course and magnitude of the drug's effect.

Conclusion

This compound is a selective serotonin reuptake inhibitor with a clear in vitro affinity for the human serotonin transporter. Its selectivity for SERT over DAT and NET is a hallmark of the SSRI class of antidepressants. While its clinical development was halted, the study of femoxetine and its analogs has contributed to the understanding of the structural requirements for potent and selective SERT inhibition. The provided experimental protocols offer a framework for the continued investigation of novel compounds targeting the serotonergic system. Further research would be necessary to fully elucidate the complete receptor binding profile and in vivo pharmacokinetic and pharmacodynamic properties of femoxetine.

References

- 1. Femoxetine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Femoxetine - AdisInsight [adisinsight.springer.com]

- 4. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinities of fluoxetine, its enantiomers, and other inhibitors of serotonin uptake for subtypes of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Femoxetine Hydrochloride: A Technical Whitepaper on a Selective Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Femoxetine hydrochloride (developmental code name FG-4963) is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s by the Danish pharmaceutical company Ferrosan.[1] Structurally related to paroxetine, femoxetine was investigated for the treatment of major depressive disorder and reached Phase III clinical trials.[1][2] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3][4]

Despite showing antidepressant efficacy comparable to tricyclic antidepressants in early studies, its development was ultimately discontinued in 1996.[2] The primary reason cited was the inability to formulate it as a convenient daily pill.[1] This whitepaper provides a comprehensive technical overview of femoxetine's physicochemical properties, mechanism of action, pharmacology, pharmacokinetics, and the experimental protocols used for its evaluation.

Physicochemical Properties

Femoxetine is a phenylpiperidine derivative. Its hydrochloride salt is the form typically used in research and clinical investigations.

| Property | Value | Source(s) |

| IUPAC Name | (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride | [1] |

| Molecular Formula | C₂₀H₂₅NO₂ · HCl | [4] |

| Molecular Weight | 347.88 g/mol | [4] |

| CAS Number | 56222-04-9 | [4] |

| Appearance | Solid | [4] |

Mechanism of Action and Signaling Pathways

Inhibition of the Serotonin Transporter (SERT)

Like all SSRIs, femoxetine's therapeutic effect is derived from its high-affinity binding to the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[5] SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, which terminates the neurotransmitter's signal. By competitively inhibiting SERT, femoxetine blocks this reuptake process. This action leads to a sustained elevation of serotonin levels in the synapse, enhancing and prolonging serotonergic neurotransmission.[3][4]

References

Preclinical Research on Femoxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Femoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), was developed in the 1970s by the Danish pharmaceutical company Ferrosan under the developmental code name FG-4963.[1] As a compound structurally related to paroxetine, it showed promise as an antidepressant.[1][2] However, its development was ultimately halted in favor of paroxetine.[1] This document provides a comprehensive overview of the available preclinical research on this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. Due to the discontinuation of its development, publicly available preclinical data is limited. Where specific data for this compound is unavailable, information on related SSRIs may be used for illustrative purposes, with clear denotation.

Mechanism of Action

This compound is a potent and selective inhibitor of the serotonin transporter (SERT).[1][2] By blocking the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, Femoxetine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2] This enhanced signaling in key brain circuits is believed to be the primary mechanism underlying its antidepressant effects. In vitro studies have suggested that Femoxetine is less selective than citalopram but may still inhibit the uptake of noradrenaline in vivo to some extent.[3]

Signaling Pathway

The primary molecular target of this compound is the serotonin transporter (SERT). Inhibition of SERT leads to a cascade of downstream signaling events initiated by the increased availability of serotonin in the synapse and its subsequent binding to various postsynaptic and presynaptic serotonin receptors.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its inhibition of serotonin reuptake. Preclinical studies in animal models are crucial for demonstrating the antidepressant-like and anxiolytic-like effects of a compound.

In Vitro Serotonin Reuptake Inhibition

| Compound | Target | Assay | IC50 / Ki (nM) | Reference |

| Femoxetine HCl | SERT | [3H]5-HT uptake | Data not available | - |

| Fluoxetine | SERT | [3H]5-HT uptake | Ki = 0.60 µM | [5] |

| Paroxetine | SERT | [3H]5-HT uptake | Ki = 0.15 µM | [5] |

This table includes data for related compounds for comparative purposes due to the lack of specific public data for this compound.

In Vivo Behavioral Models

Forced Swim Test (FST): This is a common behavioral test used to screen for antidepressant efficacy. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect. Although specific quantitative results for Femoxetine in the FST are not widely published, it is expected to decrease immobility time in a dose-dependent manner, similar to other SSRIs.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Elimination Half-life (h) | Reference |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Human | Oral | - | - | - | 5-10 | 7-27 | [1][2] |

This table highlights the lack of publicly available, specific preclinical pharmacokinetic data for this compound.

One report suggests that Femoxetine has an oral bioavailability of 5-10% in humans due to extensive first-pass metabolism.[2]

Toxicology

Toxicology studies are essential to determine the safety profile of a new chemical entity. These studies typically include acute, subchronic, and chronic toxicity assessments.

Acute Toxicity

Acute toxicity studies determine the effects of a single high dose of a substance. The median lethal dose (LD50) is a common endpoint.

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | Data not available | - |

| Mouse | Oral | Data not available | - |

Specific LD50 values for this compound are not available in the public domain.

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a compound over a period of 28 or 90 days. These studies help to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). While specific findings from subchronic toxicity studies on Femoxetine are not publicly available, such studies would typically involve daily administration to rodents (e.g., rats) at multiple dose levels. Key parameters monitored would include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

Experimental Protocols

In Vivo Microdialysis for Serotonin Measurement in the Rat Striatum

This protocol describes a method to measure extracellular serotonin levels in the brain of a freely moving rat, a key technique to demonstrate the in vivo mechanism of action of an SSRI like Femoxetine.

References

- 1. Femoxetine - Wikipedia [en.wikipedia.org]

- 2. Buy Femoxetine | 59859-58-4 [smolecule.com]

- 3. Biochemical and pharmacological tests for the prediction of ability of monoamine uptake blockers to inhibit the uptake of noradrenaline in-vivo: the effects of desipramine, maprotiline, femoxetine and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, femoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of selective serotonin re-uptake inhibitors on cytochrome P4502D6 (CYP2D6) activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Development and Patents of Femoxetine (FG-4963)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Femoxetine (developmental code name FG-4963) is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s by the Danish pharmaceutical company Ferrosan.[1] As a structural analog of paroxetine, it demonstrated significant potential as an antidepressant. However, its development was ultimately halted in favor of paroxetine due to challenges with its dosing regimen. This technical guide provides a comprehensive overview of the early development of Femoxetine, detailing its pharmacological properties, key experimental protocols from foundational studies, and the seminal patents that protect its intellectual property. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this historically significant compound.

Introduction

Femoxetine, chemically known as (+)-trans-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine, emerged during a pivotal era of psychopharmacology research that led to the development of the first generation of SSRIs.[1][2] Invented by Jørgen Anders Christensen and pharmacologically characterized by Jorgen Buus-Lassen, Femoxetine was one of the early compounds designed to selectively target the serotonin transporter (SERT), offering a more targeted approach to treating depression with a potentially improved side-effect profile compared to the then-dominant tricyclic antidepressants (TCAs).[1] Despite its promising preclinical profile, development ceased after Ferrosan's acquisition by Novo Nordisk, who prioritized the development of paroxetine.[1] This guide revisits the foundational scientific work on Femoxetine, providing a detailed technical resource for researchers in pharmacology and drug development.

Pharmacological Profile

Femoxetine is a potent and selective inhibitor of serotonin reuptake. Its mechanism of action involves binding to the serotonin transporter (SERT), thereby blocking the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

Binding Affinities and Potency

The selectivity of Femoxetine for the serotonin transporter over other monoamine transporters is a key feature of its pharmacological profile. The following table summarizes the binding affinities (pKi) of Femoxetine for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

| Transporter | Femoxetine pKi | Reference |

| Serotonin Transporter (SERT) | 7.96 | [3] |

| Norepinephrine Transporter (NET) | 6.12 | [3] |

| Dopamine Transporter (DAT) | 5.7 | [3] |

| Table 1: Binding affinities of Femoxetine for human monoamine transporters. pKi is the negative logarithm of the inhibition constant (Ki). |

In Vitro and In Vivo Efficacy

Early preclinical studies established the efficacy of Femoxetine in models relevant to antidepressant activity. Key findings from the foundational 1975 study by J.B. Lassen et al. are summarized below.

| Experimental Model | Parameter | Femoxetine Value | Reference |

| In Vitro | |||

| Inhibition of ³H-5-HT uptake in rat brain synaptosomes | IC50 | 0.05 µM | [4][5] |

| In Vivo | |||

| Potentiation of 5-HTP induced hypermotility in mice (ED50, s.c.) | 5 mg/kg | [4][5] | |

| Antagonism of p-chloroamphetamine (PCA)-induced hypermotility in rats (ED50, s.c.) | 5 mg/kg | [4][5] | |

| Table 2: Summary of in vitro and in vivo efficacy data for Femoxetine. |

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments that characterized the initial pharmacological profile of Femoxetine.

Inhibition of ³H-5-HT Uptake in Rat Brain Synaptosomes

This in vitro assay was crucial for determining the potency of Femoxetine in blocking the serotonin transporter.

Protocol:

-

Synaptosome Preparation: Whole rat brains were homogenized in 0.32 M sucrose. The homogenate was centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The resulting supernatant was then centrifuged at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction. The pellet was resuspended in a physiological buffer.[6][7]

-

Uptake Assay: Aliquots of the synaptosomal suspension were pre-incubated with various concentrations of Femoxetine or vehicle for 10 minutes at 37°C.[8]

-

Initiation of Uptake: ³H-labeled serotonin (³H-5-HT) was added to the incubation mixture to a final concentration of 0.1 µM, and the incubation was continued for 5 minutes at 37°C.[9]

-

Termination of Uptake: The uptake was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular ³H-5-HT.

-

Quantification: The radioactivity retained on the filters, representing the amount of ³H-5-HT taken up by the synaptosomes, was measured by liquid scintillation counting.

-

Data Analysis: The concentration of Femoxetine that inhibited 50% of the specific ³H-5-HT uptake (IC50) was calculated.

Potentiation of 5-Hydroxytryptophan (5-HTP) Induced Hypermotility in Mice

This in vivo model assessed the ability of Femoxetine to enhance the behavioral effects of the serotonin precursor, 5-HTP.

Protocol:

-

Animal Preparation: Male NMRI mice were used for the study.[10]

-

Drug Administration: Groups of mice were pre-treated with subcutaneous (s.c.) injections of either Femoxetine at various doses or saline.[11][12]

-

5-HTP Administration: Thirty minutes after the pre-treatment, all mice received an intraperitoneal (i.p.) injection of L-5-hydroxytryptophan (5-HTP) at a dose of 100 mg/kg.[13]

-

Behavioral Assessment: Immediately after 5-HTP administration, the locomotor activity of each mouse was measured for a period of 30 minutes using activity meters.

-

Data Analysis: The dose of Femoxetine that produced a 50% potentiation of the 5-HTP-induced increase in locomotor activity (ED50) was determined.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[3]

Protocol:

-

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains carry different mutations that can be reverted by different types of mutagens.[3][14]

-

Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.[14]

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound (Femoxetine) on a petri dish with a minimal amount of histidine.[4][5]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: If the test compound is a mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[4]

Patents and Synthesis

The intellectual property for Femoxetine is primarily covered by two U.S. patents granted to Jørgen Anders Christensen and assigned to A/S Ferrosan.

-

U.S. Patent 3,912,743 (issued October 14, 1975): Titled "3-Aryloxymethyl-4-Aryl-Piperidines," this patent covers a broad class of compounds including Femoxetine and describes their utility as inhibitors of serotonin uptake.

-

U.S. Patent 4,007,196 (issued February 8, 1977): Titled "Cis-3-(substituted phenoxymethyl)-4-phenylpiperidines," this patent claims specific stereoisomers, including the active trans-isomer of Femoxetine.

A general synthetic route to Femoxetine, as can be inferred from the patents and subsequent literature, is outlined below. The synthesis often involves the formation of the piperidine ring followed by the introduction of the aryloxymethyl and phenyl substituents with the desired stereochemistry. More recent asymmetric syntheses have also been developed.[15]

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Femoxetine at the synaptic level.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. Femoxetine - Wikipedia [en.wikipedia.org]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 5. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 6. Inhibition by nitric oxide of the uptake of [3H]serotonin into rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Labeling in vivo of serotonin uptake sites in rat brain after administration of [3H]cyanoimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. [Determination of the reversible uptake of 3H-serotonin in synaptosomes: an adequate evaluation of the contribution of nonspecific uptake] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The murine serotonin syndrome - evaluation of responses to 5-HT-enhancing drugs in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. evecxia.com [evecxia.com]

- 12. evecxia.com [evecxia.com]

- 13. Acute treatment with 5-hydroxytryptophan increases social approach behaviour but does not activate serotonergic neurons in the dorsal raphe nucleus in juvenile male BALB/c mice: A model of human disorders with deficits of sociability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. Buy Femoxetine | 59859-58-4 [smolecule.com]

The Symbiotic Origin and Divergent Paths of Femoxetine and Paroxetine: A Technical Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical, pharmacological, and developmental relationship between femoxetine hydrochloride and paroxetine. Both compounds originate from the same pioneering era of selective serotonin reuptake inhibitor (SSRI) research in the 1970s by the Danish pharmaceutical company Ferrosan. While sharing a common structural backbone and primary mechanism of action, their distinct pharmacological nuances and pharmacokinetic profiles led to divergent clinical trajectories. Paroxetine emerged as a globally recognized blockbuster antidepressant, whereas femoxetine's development was halted in late-stage clinical trials. This document delineates the scientific underpinnings of their relationship, presenting comparative data, experimental methodologies, and the logical framework of their action.

Chemical Structure and Synthesis: A Tale of Two Phenylpiperidines

Femoxetine and paroxetine are phenylpiperidine derivatives, sharing a core scaffold that is crucial for their interaction with the serotonin transporter (SERT).[1] Their structures, however, feature key differences that profoundly impact their pharmacological profiles.

-

Femoxetine: Features a (3R,4S)-3-[(4-methoxyphenoxy)methyl]-4-phenylpiperidine structure.

-

Paroxetine: Is a (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.[2]

The defining structural distinctions are the substituent on the phenyl ring at the 4-position of the piperidine (hydrogen in femoxetine vs. fluorine in paroxetine) and the nature of the aryloxy group (methoxyphenoxy in femoxetine vs. methylenedioxyphenoxy in paroxetine). The introduction of the para-fluoro atom in paroxetine is known to significantly potentiate its affinity for the serotonin transporter.[3][4]

The synthesis of both molecules has been extensively explored, often in parallel, with many strategies applicable to both scaffolds.[5][6][7][8][9] A common and key strategic step involves the stereoselective construction of the trans-3,4-disubstituted piperidine core. One modern approach utilizes an N-heterocyclic carbene (NHC) catalyzed homoenolate addition to a nitroalkene, which is then followed by an in-situ reduction of the nitro group to rapidly assemble the requisite δ-lactam intermediate.[6]

Comparative Pharmacodynamics

The primary therapeutic action of both femoxetine and paroxetine is the selective inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft and enhances serotonergic neurotransmission.[4][10][11] However, their potency and selectivity against other monoamine transporters and off-target receptors differ, which accounts for variations in their therapeutic and side-effect profiles.

Transporter Binding Affinities and Selectivity

The binding affinities (Ki) for the primary monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are critical indicators of a compound's potency and selectivity. Paroxetine is one of the most potent SSRIs known.[12] Comparative data reveals that while both are potent SERT inhibitors, paroxetine exhibits a slightly higher affinity.

| Parameter | Femoxetine | Paroxetine | Reference(s) |

| SERT Ki (nM) | ~1.4 (pKi 7.76-7.96) | ~0.1 (pKi 8.80) | [13] |

| NET Ki (nM) | ~630 (pKi 6.12-6.29) | ~36 (pKi <50 nmol/L) | [13][14] |

| DAT Ki (nM) | ~1150 (pKi 5.7-6.52) | ~350 | [13] |

| Muscarinic M1 Ki (nM) | Data not available | ~25 | |

| SERT / NET Selectivity Ratio | ~450 | ~360 | Calculated from Ki values |

Note: Ki values are collated from multiple sources and represent approximate consensus values. Lower Ki indicates higher binding affinity.

Signaling Pathway: SSRI Mechanism of Action

Both femoxetine and paroxetine exert their therapeutic effect by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors (e.g., 5-HT1A, 5-HT2A), thereby enhancing serotonergic signaling.

Caption: Mechanism of action for SSRIs like femoxetine and paroxetine.

Comparative Pharmacokinetics

The pharmacokinetic profiles of femoxetine and paroxetine are a primary reason for their developmental divergence. Paroxetine's half-life is suitable for once-daily dosing, a significant advantage in treating chronic conditions like depression.[11] Femoxetine's development was reportedly halted because it was not suitable for a daily pill regimen, suggesting a less favorable pharmacokinetic profile, which is supported by its shorter, more variable half-life and low bioavailability.[4][15]

| Parameter | Femoxetine | Paroxetine | Reference(s) |

| Bioavailability (%) | 5 - 10% (extensive first-pass metabolism) | ~50% (non-linear) | [16] |

| Elimination Half-life (t½) | 7 - 27 hours | ~21 - 24 hours | [3][11] |

| Time to Peak (Tmax) | Data not available | ~5 - 6 hours | |

| Protein Binding (%) | Data not available | ~95% | [2] |

| Primary Metabolism | Data not available | Hepatic (potent inhibitor of CYP2D6) | [2] |

Key Experimental Protocols

The characterization and comparison of femoxetine and paroxetine rely on a suite of standardized preclinical assays. Below are detailed methodologies for key experiments.

Protocol: In Vitro SERT Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the serotonin transporter.

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured, harvested, and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined.

-

Competitive Binding: The assay is conducted in a 96-well plate. Each well contains:

-

A fixed concentration of a radioligand with high affinity for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55).

-

The prepared cell membrane suspension.

-

A range of concentrations of the unlabeled test compound (e.g., femoxetine or paroxetine).

-

-

Controls:

-

Total Binding: Wells containing only the radioligand and membranes.

-

Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of a known potent SERT inhibitor (e.g., unlabeled paroxetine) to saturate all specific binding sites.

-

-

Incubation & Filtration: The plate is incubated to allow binding to reach equilibrium. The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

References

- 1. Structural differences between paroxetine and femoxetine responsible for differential inhibition of Staphylococcus aureus efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Femoxetine - Wikipedia [en.wikipedia.org]

- 4. Femoxetine [medbox.iiab.me]

- 5. scite.ai [scite.ai]

- 6. Rapid Construction of (−)‐Paroxetine and (−)‐Femoxetine via an N‐Heterocyclic Carbene Catalyzed Homoenolate Addition to… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Femoxetine in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New generation antidepressants for depression in children and adolescents: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. droracle.ai [droracle.ai]

- 15. Femoxetine - Wikiwand [wikiwand.com]

- 16. Buy Femoxetine | 59859-58-4 [smolecule.com]

In-Vitro Profile of Femoxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Femoxetine, a selective serotonin reuptake inhibitor (SSRI), is a piperidine derivative structurally related to paroxetine.[1] Developed in the 1970s, its primary mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2][3][4] This technical guide provides a comprehensive overview of the in-vitro pharmacological profile of Femoxetine hydrochloride, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Quantitative Analysis of In-Vitro Activity

The in-vitro potency and selectivity of this compound have been characterized through radioligand binding and neurotransmitter uptake assays. The following tables summarize the key quantitative data for its interaction with the human and rat serotonin transporters.

| Target | Species | Assay Type | Value | Reference |

| Serotonin Transporter (SERT) | Human | pKi | 7.96 | [5] |

| Serotonin Transporter (SERT) | Human | pIC50 (Serotonin Uptake) | 7.76 | [5] |

| Sodium-dependent serotonin transporter | Rat | Ki (nM) | 9.08 | [3] |

Core Mechanism of Action: Serotonin Transporter Inhibition

This compound exerts its therapeutic effect by binding to the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2][3][4] By inhibiting this process, Femoxetine effectively increases the concentration and prolongs the availability of serotonin to act on postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.

Experimental Protocols

The following sections detail standardized in-vitro methodologies for determining the binding affinity and functional inhibition of the serotonin transporter by this compound.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: this compound.

-

Reference Compound: A known potent SSRI (e.g., Paroxetine).

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture hSERT-expressing cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C and resuspend the resulting cell membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

For total binding, add assay buffer.

-

For non-specific binding, add a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Add serial dilutions of this compound or the reference compound.

-

Add the cell membrane preparation to each well.

-

Initiate the binding reaction by adding the radioligand ([³H]Citalopram) at a concentration near its Kd value.

-

Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Harvesting and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³H]Serotonin Uptake Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the functional potency (IC50) of this compound in inhibiting serotonin uptake into cells expressing the serotonin transporter.

Materials:

-

Cell Line: hSERT-expressing cells (e.g., HEK293) or other suitable cell lines endogenously expressing SERT (e.g., JAR cells).[6]

-

Radiolabeled Substrate: [³H]Serotonin.

-

Test Compound: this compound.

-

Reference Compound: A known potent SSRI.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.[6]

-

Lysis Buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture:

-

Plate the hSERT-expressing cells in 96-well plates and grow to a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of this compound or the reference compound in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding [³H]Serotonin to each well at a final concentration close to its Km for SERT. The incubation time should be within the linear range of uptake.

-

To determine non-specific uptake, include control wells with a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

-

Lyse the cells by adding lysis buffer to each well.

-

-

Counting:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake of [³H]Serotonin) from the resulting sigmoidal curve.

-

Downstream Signaling Pathways

The primary consequence of SERT inhibition by this compound is the elevation of synaptic serotonin levels. This leads to enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which in turn modulate multiple downstream signaling cascades. While specific in-vitro studies on the downstream effects of Femoxetine are limited, the actions of SSRIs, in general, are known to influence pathways involved in neuroplasticity and cellular resilience. For instance, chronic SSRI administration has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which can activate signaling pathways such as the mTOR pathway, leading to increased synaptogenesis.[7]

Conclusion

This compound is a potent and selective inhibitor of the serotonin transporter. The in-vitro data and methodologies presented in this guide provide a foundational understanding of its pharmacological profile. For drug development professionals, these protocols serve as a template for the characterization of novel SERT inhibitors. Further research is warranted to fully elucidate the specific downstream signaling consequences of Femoxetine's interaction with the serotonin transporter.

References

- 1. Femoxetine - Wikipedia [en.wikipedia.org]

- 2. This compound | 5-HT Receptor | 56222-04-9 | Invivochem [invivochem.com]

- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Effect of Femoxetine Hydrochloride on Serotonin Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Femoxetine, a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects by specifically targeting the serotonin transporter (SERT). This document provides a comprehensive technical overview of the molecular interactions between femoxetine hydrochloride and SERT. It includes a summary of quantitative binding affinity and reuptake inhibition data, detailed experimental protocols for the characterization of such interactions, and visualizations of the underlying molecular pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

This compound is a phenylpiperidine derivative that was developed as an antidepressant.[1][2] It belongs to the class of selective serotonin reuptake inhibitors (SSRIs).[1][2] The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] By inhibiting SERT, femoxetine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[3][4] This guide delves into the specifics of femoxetine's interaction with SERT, presenting key quantitative data and the methodologies used to obtain it.

Quantitative Data on Femoxetine-SERT Interaction

The interaction of femoxetine with the serotonin transporter has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity (Ki) and its potency in inhibiting serotonin reuptake (IC50).

Table 1: Binding Affinity of Femoxetine for the Serotonin Transporter

| Compound | Ki (nM) | Radioligand | Species/Tissue | Reference |